molecular formula C4H7BrN2O B1142720 (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine CAS No. 115328-79-5

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

Cat. No.: B1142720
CAS No.: 115328-79-5
M. Wt: 179.02 g/mol
InChI Key: NSCZZOOSEYHLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. The bromination of the isoxazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylisoxazole
  • 3-Bromo-5-aminomethyl-4,5-dihydroisoxazole
  • 5-Isoxazolemethanamine, 3-bromo-4,5-dihydro-

Uniqueness

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine is unique due to its specific substitution pattern and the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

115328-79-5

Molecular Formula

C4H7BrN2O

Molecular Weight

179.02 g/mol

IUPAC Name

3-bromo-N-methyl-4,5-dihydro-1,2-oxazol-5-amine

InChI

InChI=1S/C4H7BrN2O/c1-6-4-2-3(5)7-8-4/h4,6H,2H2,1H3

InChI Key

NSCZZOOSEYHLQE-UHFFFAOYSA-N

SMILES

C1C(ON=C1Br)CN

Canonical SMILES

CNC1CC(=NO1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.